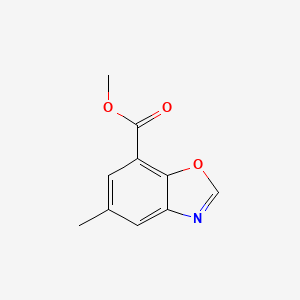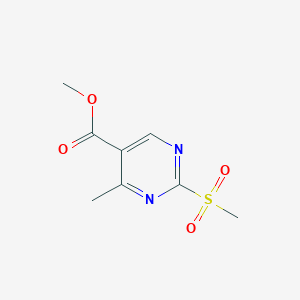![molecular formula C15H11IN2O4S B1392821 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1261365-69-8](/img/structure/B1392821.png)
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
The compound “3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine). The pyrrole ring is substituted at the 3-position with an iodine atom and at the 5-position with a methyl group. The pyridine ring is substituted at the 2-position with a carboxylic acid group. Additionally, the 1-position of the pyrrolopyridine system is substituted with a phenylsulfonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the iodo group at the 3-position could potentially undergo a halogen-metal exchange reaction . The Suzuki–Miyaura coupling reaction could also be relevant, as it involves the use of organoboron reagents and could potentially be used to modify the structure of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound could also potentially exhibit interesting optical properties due to the presence of the conjugated pyrrolopyridine system .Scientific Research Applications
Synthesis and Chemical Reactions
Palladium-Catalyzed Decarboxylative Couplings : This chemical has been utilized in palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids, leading to the synthesis of various 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. Such reactions are important in organic synthesis and pharmaceutical development (Suresh et al., 2013).
Functionalization for Agrochemicals and Materials : Research has explored the functionalization of this compound to create new compounds aimed at applications in agrochemicals and functional materials. This includes the introduction of amino groups and the synthesis of polyacetylene with the pyrrolo[2,3-b]pyridyl group as a pendant (Minakata et al., 1992).
Creation of Antibacterial Agents : A variant of this compound showed antibacterial activity in vitro, indicating its potential use in developing new antibacterial drugs (Toja et al., 1986).
Synthesis of Pyrrolopyridine Derivatives : It has been used in the synthesis of various pyrrolopyridine derivatives, which are important in the pharmaceutical industry for their potential therapeutic applications (Davis et al., 1992).
Development of Novel Antidiabetic Agents : Derivatives of this compound have been synthesized and tested for antidiabetic activity, contributing to the development of new treatments for diabetes (Choudhary et al., 2011).
Vibrational Spectra and Structural Analysis
- Vibrational Spectra Studies : The compound has been subject to theoretical and experimental investigations to understand its structure and vibrational spectra, which is crucial for its application in various fields (Bahgat et al., 2009).
Future Directions
Future research could involve exploring the synthesis of this compound, investigating its physical and chemical properties, and testing its biological activity. The Suzuki–Miyaura coupling reaction and other palladium-catalyzed cross-coupling reactions could potentially be used to create a variety of analogs of this compound, which could then be tested for biological activity .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolism .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound may participate, is known to result in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4S/c1-9-7-11-12(16)13(15(19)20)18(14(11)17-8-9)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGIKNFXDNJRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





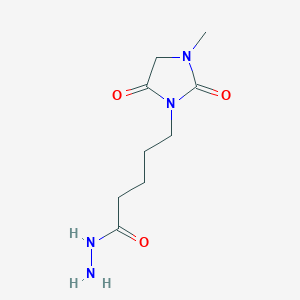
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)
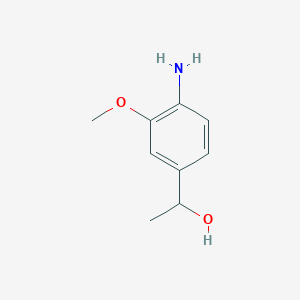

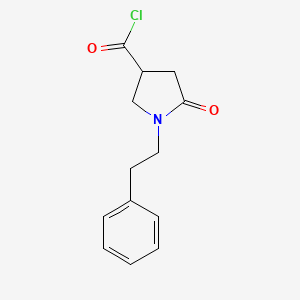
![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
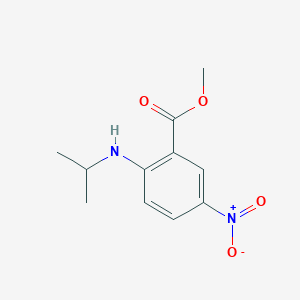
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
